6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one
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Overview
Description
Rubrofusarin triglucoside is a glycoside compound isolated from the seeds of Cassia obtusifolia. It is known for its inhibitory activity against human monoamine oxidase A (hMAO-A) with an IC50 value of 85.5 μM . This compound is part of a class of naturally derived biologically active compounds that often include glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubrofusarin triglucoside can be synthesized through glycosylation reactions involving rubrofusarin and glucose derivatives. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of glycosyl donors and acceptors under controlled conditions to form the glycosidic bonds .
Industrial Production Methods
Industrial production of rubrofusarin triglucoside is generally achieved through extraction from natural sources, particularly the seeds of Cassia obtusifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Rubrofusarin triglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the rubrofusarin core.
Reduction: This reaction can modify the glycosidic bonds or the rubrofusarin core.
Substitution: This reaction can replace specific functional groups on the rubrofusarin core or the glycosidic residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-glycosylated forms of rubrofusarin .
Scientific Research Applications
Rubrofusarin triglucoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation and glycoside hydrolysis reactions.
Biology: Investigated for its role in inhibiting human monoamine oxidase A, which is relevant in the study of neurological disorders.
Industry: Utilized in the development of functional foods and nutraceuticals derived from Cassia seeds.
Mechanism of Action
Rubrofusarin triglucoside exerts its effects primarily through the inhibition of human monoamine oxidase A (hMAO-A) and protein tyrosine phosphatase 1B (PTP1B). The compound acts as a mixed-competitive inhibitor, binding to both the enzyme and the enzyme-substrate complex. This inhibition leads to increased glucose uptake and decreased expression of key enzymes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenol pyruvate carboxykinase .
Comparison with Similar Compounds
Similar Compounds
- Rubrofusarin 6-O-β-D-glucopyranoside
- Rubrofusarin 6-O-β-D-gentiobioside
- Cassiaside B2
Uniqueness
Rubrofusarin triglucoside is unique due to its triglucoside structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its mono- and diglycoside counterparts. This structure contributes to its specific inhibitory activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H40O21 |
---|---|
Molecular Weight |
760.6 g/mol |
IUPAC Name |
6-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C32H40O21/c1-46-10-2-9-3-12-19(11(35)5-17(36)48-12)23(40)18(9)13(4-10)49-31-26(43)25(42)21(38)16(52-31)8-47-30-28(45)29(22(39)15(7-34)50-30)53-32-27(44)24(41)20(37)14(6-33)51-32/h2-5,14-16,20-22,24-35,37-45H,6-8H2,1H3 |
InChI Key |
PQKJSDYYDRPGKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C3C(=C2O)C(=CC(=O)O3)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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